molecular formula C12H12 B165509 2,3-Dimethylnaphthalene CAS No. 581-40-8

2,3-Dimethylnaphthalene

Cat. No.: B165509
CAS No.: 581-40-8
M. Wt: 156.22 g/mol
InChI Key: WWGUMAYGTYQSGA-UHFFFAOYSA-N
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Description

2,3-Dimethylnaphthalene is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, where two methyl groups are attached to the second and third positions of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Scientific Research Applications

2,3-Dimethylnaphthalene has several applications in scientific research:

Mechanism of Action

Mode of Action

The mode of action of 2,3-Dimethylnaphthalene is not well understood. As a derivative of naphthalene, it may interact with biological molecules in a similar manner. Naphthalene and its derivatives are known to intercalate into DNA, disrupting its structure and function . .

Biochemical Pathways

The biochemical pathways affected by this compound are not well documented. Given its structural similarity to naphthalene, it may affect similar pathways. Naphthalene is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can bind to proteins and DNA, potentially leading to cellular damage

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well studied. As a lipophilic compound, it is likely to be absorbed through the gastrointestinal tract following oral ingestion. It may also be absorbed through the skin or lungs if inhaled or applied topically . The compound is likely metabolized in the liver, similar to other naphthalene derivatives, and excreted in the urine or feces .

Result of Action

Given its structural similarity to naphthalene, it may cause similar effects, such as DNA damage and disruption of cellular functions . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals can affect its absorption and metabolism. Temperature, pH, and light exposure can also affect its stability

Safety and Hazards

2,3-Dimethylnaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylnaphthalene can be synthesized through several methods. One common method involves the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes involving the dehydrogenation of dimethyltetralins. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, hydrochloric acid, water, and heat.

    Substitution: Acetic anhydride, aluminum chloride, and anhydrous conditions.

Major Products:

Comparison with Similar Compounds

Comparison: 2,3-Dimethylnaphthalene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. For instance, 2,6-Dimethylnaphthalene has different steric and electronic effects due to the position of the methyl groups, leading to variations in reactivity and applications .

Properties

IUPAC Name

2,3-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-8H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WWGUMAYGTYQSGA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID2060383
Record name 2,3-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name 2,3-Dimethylnaphthalene
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CAS No.

581-40-8
Record name 2,3-Dimethylnaphthalene
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Record name 2,3-DIMETHYLNAPHTHALENE
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Record name 2,3-Dimethylnaphthalene
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Record name 2,3-dimethylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethylnaphthalene?

A1: this compound has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several spectroscopic techniques have been used to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [, ] NMR has been extensively used to study the structure, dynamics, and interactions of this compound, particularly focusing on its methyl group rotations and molecular disorder.
  • Mass Spectrometry (MS): [, ] Both positive and negative ion mass spectra have been reported, providing information on fragmentation patterns and ionization behavior.
  • Infrared (IR) and Raman Spectroscopy: [] These techniques provide insights into the vibrational modes of the molecule and have been used to study its dynamics and phase transitions.
  • UV-Vis Spectroscopy: [, ] UV-Vis spectroscopy has been employed to investigate the electronic transitions and photophysical properties of this compound, particularly in the context of its fluorescence and phosphorescence behavior.

Q3: Is this compound known to form mixed crystals with other compounds?

A: Yes, this compound readily forms mixed crystals with various aromatic hydrocarbons. Notably, it forms a molecular compound with anthracene, confirmed by X-ray diffraction and differential scanning calorimetry. [, ] It also forms mixed crystals with dibenzoterrylene, exhibiting interesting spectral shifts attributed to structural disturbances within the this compound crystal lattice. []

Q4: Does the presence of this compound in mixed crystals impact the fluorescence properties of the other components?

A: Yes, the incorporation of this compound within mixed crystals can significantly alter the fluorescence behavior of co-crystallized molecules. For instance, the fluorescence lifetime of singlet excitons in this compound crystals is measured to be 80 ns, influencing energy transfer processes within the mixed crystal. [] Additionally, the fluorescence spectra of anthracene embedded in this compound exhibit characteristic features related to their specific interactions. []

Q5: How does this compound react with ozone?

A: The ozonization of this compound results in the formation of glyoxal, methylglyoxal, and dimethylglyoxal. [, ] The reaction proceeds through the initial addition of ozone to an α-β bond of the naphthalene ring system, followed by further reactions leading to the observed products. This reaction is significant in understanding the bond structure and reactivity of naphthalene and its derivatives. []

Q6: Can this compound be hydrogenated, and what are the typical catalysts and reaction conditions?

A: Yes, this compound can be hydrogenated. Nickel-molybdenum sulfide catalysts have been shown to be effective for this reaction, particularly under conditions relevant to water gas shift reactions (WGSR). [] These catalysts, often prepared in situ from water-soluble precursors, exhibit high activity for the hydrogenation of this compound and other aromatic compounds. [, ] The reaction typically occurs at elevated temperatures (380-420 °C) and pressures (5 MPa) in the presence of water and carbon monoxide. []

Q7: Have there been any computational studies on the Van der Waals complexes of this compound?

A: Yes, advanced computational methods, such as three-dimensional (3D) discrete variable representation (DVR) calculations, have been employed to study the Van der Waals vibrational states of this compound complexes, particularly with argon (2,3-DMN · Ar). [, ] These calculations have successfully reproduced experimental spectroscopic data and provided insights into the intermolecular potential energy surface and dynamics of these complexes. [, ]

Q8: How do structural modifications of this compound influence its reactivity towards hydroxyl radicals (OH)?

A: The reactivity of this compound and its methylated analogs with hydroxyl radicals has been investigated under simulated atmospheric conditions. [] The results indicate that the position and number of methyl substituents on the naphthalene ring significantly affect the reaction rate with OH radicals. For instance, 1-methylnaphthalene reacts 1.5 times faster, while 2-methylnaphthalene reacts 2.1 times faster than this compound with OH radicals. [] These findings highlight the influence of substituent effects on the reactivity of naphthalene derivatives towards atmospheric oxidants.

Q9: Are there any known bacteria capable of degrading this compound?

A: Yes, certain bacterial species have demonstrated the ability to degrade this compound. Notably, Pseudomonas cepacia F297 can utilize this compound as a growth substrate, transforming it through aromatic ring oxidation and cleavage. [] Additionally, Pseudomonas paucimobilis EPA505, isolated from a creosote waste site, exhibits activity towards this compound and other polycyclic aromatic hydrocarbons. [] These findings suggest the potential for bioremediation strategies targeting the removal of this compound and related compounds from contaminated environments.

Q10: Does the research on this compound offer insights into potential alternatives or substitutes for specific applications?

A: While the provided research primarily focuses on the fundamental properties and reactivity of this compound, it indirectly contributes to a broader understanding of aromatic hydrocarbons and their behavior. The insights gained from studying this compound, such as its reactivity, catalytic properties, and biodegradability, can inform the development of alternative compounds or processes for various applications. For instance, understanding the factors influencing the hydrogenation of this compound can guide the design of improved catalysts or reaction conditions for the production of specific decalin isomers or other valuable chemicals. [] Moreover, exploring the biodegradation pathways of this compound can aid in identifying potential bacterial strains or enzymes suitable for bioremediation strategies targeting similar aromatic pollutants. [, ]

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